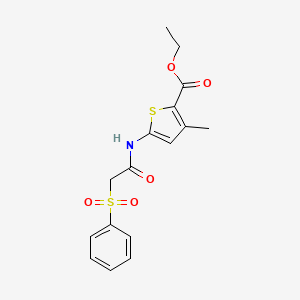
Ethyl 3-methyl-5-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Ethyl 3-methyl-5-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate, is a thiophene derivative, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. Thiophene derivatives are known for their potential in the development of therapeutic agents and their use in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multicomponent reactions that can be performed under mild conditions. For example, a related compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, was obtained from the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . Another example is the synthesis of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, which was characterized by various spectroscopic methods and single-crystal X-ray diffraction . These methods highlight the versatility and creativity in the synthesis of thiophene derivatives.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was determined by X-ray diffraction, and its spectroscopic properties were characterized by FT-IR, 1H, and 13C NMR . These techniques provide detailed information about the molecular geometry and electronic structure, which are crucial for understanding the chemical behavior of the compounds.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, leading to a wide range of products with different functional groups. For example, Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate was treated with different reagents to yield bispyrido-, bispyrrolothieno[2,3-b]thiophenes, and bisarylideneaminothieno[2,3-b]thiophenes . These reactions demonstrate the reactivity of thiophene derivatives and their potential for generating diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of various substituents can significantly alter these properties, making them suitable for specific applications. For instance, the fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating potential applications in materials science . Additionally, the biological activities of these compounds, such as the anti-rheumatic potential of Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, are of significant interest .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated that certain thiophene derivatives exhibit potent antimicrobial properties. For example, a study by Mabkhot et al. (2015) synthesized derivatives of ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate and subjected them to in vitro antimicrobial activity tests. Some derivatives were found to be more potent than the standard drug amphotericin B against specific fungal strains, highlighting their potential as antimicrobial agents (Mabkhot et al., 2015).
Synthesis Methodologies
Another area of application is the development of synthesis methodologies for thiophene derivatives. Li and Wang (2014) described a highly efficient one-pot, three-component synthesis method for benzodiazepine derivatives, showcasing the versatility of thiophene compounds in synthetic chemistry (Li & Wang, 2014).
Biological Activities
Further research into thiophene derivatives has revealed a range of biological activities. For instance, Faty et al. (2010) utilized ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate as a starting material to synthesize compounds that showed significant antibacterial and antifungal activities, suggesting potential applications in combating infectious diseases (Faty et al., 2010).
Fluorescence and Dyeing Properties
Thiophene derivatives have also been explored for their fluorescence and dyeing properties, with compounds showing promising applications in materials science. Rangnekar and Sabnis (2007) synthesized novel styryl dyes from thiophene derivatives and studied their fluorescence in solution and dyeing properties on polyester (Rangnekar & Sabnis, 2007).
Glutaminase Inhibitors
Additionally, thiophene derivatives have been evaluated for their pharmacological potential, such as in the design and synthesis of glutaminase inhibitors. Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, revealing their role in inhibiting glutaminase and their potential application in cancer therapy (Shukla et al., 2012).
Eigenschaften
IUPAC Name |
ethyl 5-[[2-(benzenesulfonyl)acetyl]amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-3-22-16(19)15-11(2)9-14(23-15)17-13(18)10-24(20,21)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFHGYPEZKSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-5-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

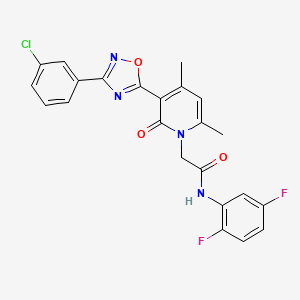
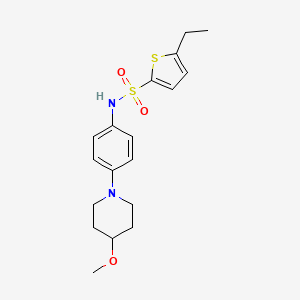
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2501233.png)
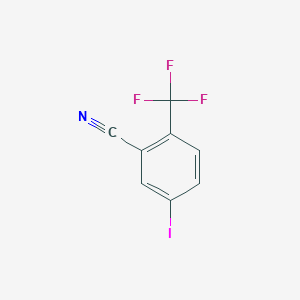
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2501239.png)
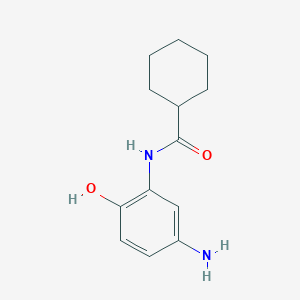
![1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2501243.png)
![Tert-butyl N-[[(2S,4R)-4-(trifluoromethyl)piperidin-2-yl]methyl]carbamate](/img/structure/B2501244.png)
![N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501245.png)
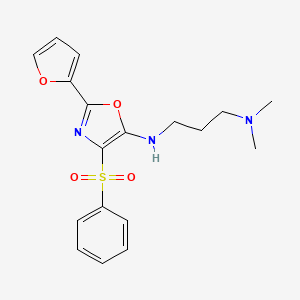
![3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2501247.png)
![methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate](/img/structure/B2501249.png)
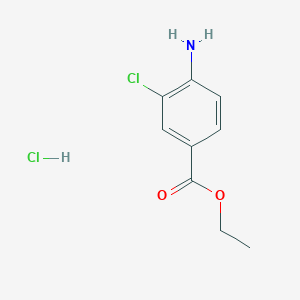
![N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2501252.png)